5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile is a complex organic compound with a unique structure that combines multiple ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile typically involves multiple steps, including cyclocondensation reactions and the use of specific reagents and catalysts. For example, cyclocondensation reactions between diarylidenecyclopentanone derivatives and propanedinitrile can be used, with sodium alkoxide solutions (such as sodium ethoxide or sodium methoxide) serving as both the reagent and catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents such as Mn(OTf)2 and t-BuOOH in water at room temperature.
Reduction: Typically involves the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Can occur under specific conditions with appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., Mn(OTf)2, t-BuOOH), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., sodium alkoxide solutions). Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms.
Scientific Research Applications
5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Used in the development of new materials and as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism by which 5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor for certain enzymes by binding to their active sites and preventing their normal function . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 2,3-cyclopentenopyridine analogues
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
What sets 5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile apart is its unique combination of ring systems and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N6 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-[5-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C20H22N6/c1-13-23-19-4-2-3-18(19)20(24-13)26-11-14-9-25(10-15(14)12-26)17-6-5-16(7-21)22-8-17/h5-6,8,14-15H,2-4,9-12H2,1H3 |
InChI Key |
FNATWUPUVTUCGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C5=CN=C(C=C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.